molecular formula C25H24F3N3O3 B15003734 N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide

Cat. No.: B15003734
M. Wt: 471.5 g/mol
InChI Key: FEJXEXXVJFNUFU-UHFFFAOYSA-N
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Description

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE likely involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Typical reaction conditions might include:

    Formation of the indole ring: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This might be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Coupling with benzamide: This could involve amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: The trifluoromethyl group and the pyridine ring might participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it shows biological activity.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE might be compared with other trifluoromethylated indole derivatives or benzamide compounds.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H24F3N3O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C25H24F3N3O3/c1-15-6-4-8-17(10-15)21(33)30-24(25(26,27)28)20-18(11-23(2,3)12-19(20)32)31(22(24)34)14-16-7-5-9-29-13-16/h4-10,13H,11-12,14H2,1-3H3,(H,30,33)

InChI Key

FEJXEXXVJFNUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)CC4=CN=CC=C4)C(F)(F)F

Origin of Product

United States

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